molecular formula C17H21N5O2 B7170510 N-[(4-carbamoylphenyl)methyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

N-[(4-carbamoylphenyl)methyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B7170510
M. Wt: 327.4 g/mol
InChI Key: KKYOUUZAJICUHG-UHFFFAOYSA-N
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Description

N-[(4-carbamoylphenyl)methyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a pyrazole ring, and a carbamoylphenyl group

Properties

IUPAC Name

N-[(4-carbamoylphenyl)methyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-21-11-14(10-20-21)15-3-2-8-22(15)17(24)19-9-12-4-6-13(7-5-12)16(18)23/h4-7,10-11,15H,2-3,8-9H2,1H3,(H2,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYOUUZAJICUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN2C(=O)NCC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-carbamoylphenyl)methyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazole intermediates. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone or an equivalent compound.

    Coupling of the Pyrrolidine and Pyrazole Rings: This step often requires the use of coupling agents such as carbodiimides or phosphonium salts to form the desired amide bond.

    Introduction of the Carbamoylphenyl Group: This can be done through a nucleophilic substitution reaction, where the carbamoylphenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-carbamoylphenyl)methyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-carbamoylphenyl)methyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-carbamoylphenyl)methyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-carbamoylphenyl)methyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide: shares similarities with other compounds that have pyrrolidine and pyrazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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